methyl [2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-4-oxoquinazolin-3(4H)-yl]acetate
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Overview
Description
METHYL 2-[2-{[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]SULFANYL}-4-OXO-3(4H)-QUINAZOLINYL]ACETATE is a complex organic compound that features a quinazolinone core, a benzodioxin moiety, and a methyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[2-{[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]SULFANYL}-4-OXO-3(4H)-QUINAZOLINYL]ACETATE typically involves multi-step organic reactions. One common approach starts with the preparation of the 2,3-dihydro-1,4-benzodioxin-6-yl intermediate, which is then reacted with various reagents to introduce the quinazolinone and methyl acetate functionalities .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[2-{[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]SULFANYL}-4-OXO-3(4H)-QUINAZOLINYL]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce a variety of new substituents .
Scientific Research Applications
METHYL 2-[2-{[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]SULFANYL}-4-OXO-3(4H)-QUINAZOLINYL]ACETATE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of METHYL 2-[2-{[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]SULFANYL}-4-OXO-3(4H)-QUINAZOLINYL]ACETATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as antibacterial activity or enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
6-Acetyl-1,4-benzodioxane: This compound shares the benzodioxin moiety but lacks the quinazolinone and methyl acetate groups.
N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides: These compounds also feature the benzodioxin moiety and are studied for their antibacterial and enzyme inhibitory properties.
Uniqueness
METHYL 2-[2-{[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]SULFANYL}-4-OXO-3(4H)-QUINAZOLINYL]ACETATE is unique due to its combination of a quinazolinone core, a benzodioxin moiety, and a methyl acetate group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H18N2O6S |
---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
methyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]acetate |
InChI |
InChI=1S/C21H18N2O6S/c1-27-19(25)11-23-20(26)14-4-2-3-5-15(14)22-21(23)30-12-16(24)13-6-7-17-18(10-13)29-9-8-28-17/h2-7,10H,8-9,11-12H2,1H3 |
InChI Key |
JMOAADRYYAKWRA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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